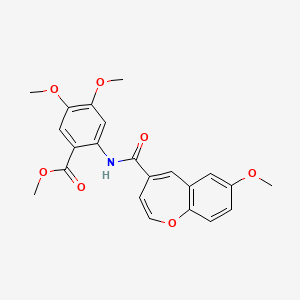

methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate

Description

Properties

IUPAC Name |

methyl 4,5-dimethoxy-2-[(7-methoxy-1-benzoxepine-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-26-15-5-6-18-14(10-15)9-13(7-8-30-18)21(24)23-17-12-20(28-3)19(27-2)11-16(17)22(25)29-4/h5-12H,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPYMISMVPOHLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Reduction Strategy

The benzoate fragment is synthesized via nitration followed by reduction:

-

Starting Material : Methyl 4,5-dimethoxybenzoate is nitrated at position 2 using a mixture of nitric acid and sulfuric acid. The methoxy groups direct nitration to the ortho position relative to the ester.

-

Reduction : The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride in hydrochloric acid. This yields methyl 4,5-dimethoxy-2-aminobenzoate with >90% purity after recrystallization from methanol.

Key Data :

-

Nitration Yield : 75–85% (dependent on nitrating agent concentration).

-

Reduction Yield : 88–92% (Pd-C offers higher selectivity).

Synthesis of 7-Methoxy-1-Benzoxepine-4-Carboxylic Acid

Benzoxepine Ring Construction via [3+3]-Annulation

La(OTf)₃-mediated [3+3]-annulation, as demonstrated in recent studies, provides a robust route to benzoxepine derivatives:

-

Substrates : A benzoxepine-3-carboxylate derivative reacts with an aminocrotonate in the presence of La(OTf)₃ (10 mol%) in dichloromethane at −20°C.

-

Mechanism : The reaction proceeds via nucleophilic attack at C-3 and C-5 of the benzoxepine, forming new C–C and C–N bonds.

-

Functionalization : Post-annulation hydrolysis with dilute H₂SO₄ yields the carboxylic acid.

Modifications for Target Substituents :

-

7-Methoxy Group : Introduce a methoxy group at the para position of the starting phenol derivative prior to annulation.

-

Carboxylic Acid at C-4 : Select a benzoxepine-4-carboxylate precursor, ensuring the ester group is positioned for subsequent hydrolysis.

Key Data :

Alternative Route: Friedel-Crafts Alkylation

Adapting methods from chromium-free ketone synthesis, a Friedel-Crafts approach may be employed:

-

Substrate : 3-(2-Bromo-4,5-dimethoxyphenyl)pentan-2-one ketal undergoes alkylation with 3,4-dimethoxybenzoyl chloride in the presence of AlCl₃.

-

Cyclization : Intramolecular attack forms the benzoxepine ring, followed by ketal hydrolysis with diluted H₂SO₄ to yield the ketone intermediate.

-

Oxidation : The ketone is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

Key Data :

-

Cyclization Yield : 60–65% (sensitive to AlCl₃ stoichiometry).

-

Oxidation Yield : 70–75% (requires careful temperature control).

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

-

Activation : 7-Methoxy-1-benzoxepine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Coupling : React the acid chloride with methyl 4,5-dimethoxy-2-aminobenzoate in anhydrous dichloromethane, using triethylamine as a base. The reaction proceeds at 0°C to room temperature.

Key Data :

-

Activation Yield : 95–98% (excess SOCl₂, reflux conditions).

-

Coupling Yield : 80–85% (monitored by TLC).

Carbodiimide-Based Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

-

Conditions : EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF, stirred at 25°C for 12 hours.

-

Workup : The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Key Data :

-

Yield : 78–82% (higher purity than acid chloride method).

Optimization Challenges and Solutions

Regioselectivity in Benzoxepine Formation

Stability of Methoxy Groups

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Key Properties

- Molecular Weight : 393.41 g/mol

- Density : Approximately 1.25 g/cm³

- Solubility : Soluble in organic solvents such as DMSO and methanol.

Pharmacological Potential

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate exhibits various pharmacological properties, which include:

Anticancer Activity : Preliminary studies suggest that compounds with similar benzoxepine structures may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, benzoxepines have been associated with the inhibition of PI3K pathways, which are crucial in cancer progression .

Antiviral Properties : Research indicates that benzoxepine derivatives can act against viral infections, potentially through the inhibition of viral replication mechanisms. This is particularly relevant in the context of emerging viral threats .

Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

Stepwise Synthesis :

- Formation of the benzoxepine core via cyclization reactions.

- Introduction of methoxy groups through methylation.

- Acylation to attach the amide functional group.

- Final purification through recrystallization or chromatography.

This synthetic pathway is crucial for producing compounds with high purity and yield for further research applications .

Case Study 1: Anticancer Activity

A study published in Cancer Letters explored the effects of benzoxepine derivatives on various cancer cell lines. This compound was tested alongside other analogs, demonstrating significant cytotoxicity against breast and lung cancer cells. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antiviral Research

In a study investigating antiviral properties, researchers evaluated several benzoxepine derivatives against influenza virus strains. This compound exhibited notable activity, suggesting potential as a therapeutic agent against viral infections .

Case Study 3: Anti-inflammatory Effects

Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound in animal models of arthritis. The compound significantly reduced markers of inflammation and improved joint function compared to control groups .

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Methyl 4,5-Dimethoxy-2-[(Phenylcarbamoyl)Amino]Benzoate (CAS 218134-94-2)

Key Similarities :

- Both compounds share a methyl benzoate core with 4,5-dimethoxy substitutions.

- An amide linkage is present in both structures.

Key Differences :

- Substituent Variation : The target compound features a 7-methoxy-1-benzoxepine moiety, whereas the analog has a phenylcarbamoyl (urea) group .

- Molecular Weight : The analog (C₁₇H₁₈N₂O₅, MW 330.34) is lighter than the target compound (estimated MW ~435–450 g/mol, assuming a benzoxepine contribution).

- Bioactivity Implications : The benzoxepine’s seven-membered ether ring may confer enhanced conformational flexibility and membrane permeability compared to the rigid phenylurea group.

Table 1: Structural Comparison

| Property | Target Compound | Methyl 4,5-Dimethoxy-2-[(Phenylcarbamoyl)Amino]Benzoate |

|---|---|---|

| Core Structure | Benzoate + Benzoxepine-amide | Benzoate + Phenylurea |

| Methoxy Substituents | 4,5 (benzoate); 7 (benzoxepine) | 4,5 (benzoate) |

| Molecular Formula | Not explicitly stated (estimated C₂₃H₂₅NO₇) | C₁₇H₁₈N₂O₅ |

| Functional Groups | Ester, Amide, Ether | Ester, Urea |

| Potential Applications | Unreported (likely niche medicinal chemistry) | Unreported (possibly intermediate or bioactive agent) |

Simple Methyl Benzoate Derivatives (e.g., Methyl 2-Methoxybenzoate)

Key Similarities :

- Shared methyl benzoate backbone.

- Methoxy substitutions influence electronic properties.

Key Differences :

- Complexity : The target compound’s benzoxepine-amide moiety adds steric and electronic complexity absent in simpler analogs like methyl 2-methoxybenzoate .

- Lipophilicity: The three methoxy groups and benzoxepine ring likely increase logP (lipophilicity) compared to mono-methoxy derivatives, impacting solubility and bioavailability.

Table 2: Substituent Effects on Physicochemical Properties

| Compound | Substituents | logP (Estimated) | Solubility (Polar Solvents) |

|---|---|---|---|

| Methyl 2-Methoxybenzoate | 2-OCH₃ | ~1.8 | High |

| Methyl 4,5-Dimethoxybenzoate | 4,5-OCH₃ | ~2.3 | Moderate |

| Target Compound | 4,5-OCH₃ (benzoate); 7-OCH₃ (benzoxepine) | ~3.5 | Low |

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Key Similarities :

- Both contain methyl benzoate esters.

- Amide/sulfonylurea linkages are present.

Key Differences :

- Bioactivity : Sulfonylureas (e.g., metsulfuron methyl) act as herbicides by inhibiting acetolactate synthase, a mechanism unlikely in the target compound due to its distinct benzoxepine structure .

- Structural Complexity : The benzoxepine ring introduces a polycyclic system absent in linear triazine-based herbicides.

Biological Activity

Methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate is a synthetic compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzoxepine core with methoxy and amido functional groups that are believed to contribute to its biological activity. The presence of these groups may enhance the compound's ability to interact with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease pathways.

- Receptor Modulation : It may interact with various receptors, altering their activity and leading to therapeutic effects.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-κB .

Biological Activity Data

Research has indicated several biological activities associated with related compounds in the benzoxepine class, which may provide insights into the potential effects of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of NO and cytokines in RAW264.7 cells | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antiviral | Inhibition of HBV replication |

Case Studies and Research Findings

- Anti-inflammatory Potential : A study on similar compounds demonstrated significant anti-inflammatory effects by reducing the levels of nitric oxide (NO) and pro-inflammatory cytokines in cell models . This suggests that this compound may exhibit comparable effects.

- Anticancer Activity : Research on benzoxepine derivatives has shown promising results in inducing apoptosis in various cancer cell lines. For instance, compounds with similar structures have been noted for their ability to trigger programmed cell death through modulation of apoptotic pathways .

- Antiviral Effects : Another study focused on benzamide derivatives revealed their potential as antiviral agents against Hepatitis B virus (HBV). These derivatives increased intracellular levels of APOBEC3G, which is known to inhibit HBV replication . This mechanism could be relevant for understanding the antiviral potential of this compound.

Q & A

Q. What are the key considerations for designing a high-yield synthesis route for methyl 4,5-dimethoxy-2-(7-methoxy-1-benzoxepine-4-amido)benzoate?

A multi-step synthesis approach is typically required, involving sequential functionalization of the benzoxepine and benzoate moieties. Critical parameters include:

- Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .

- Reaction conditions : Temperature control (e.g., reflux for esterification) and pH adjustment (e.g., acidic conditions for hydrolysis) to optimize intermediate stability .

- Purification : Employ TLC for reaction monitoring and HPLC for final purification to achieve >95% purity .

- Yield optimization : Use excess reagents for sterically hindered reactions (e.g., benzoxepine ring functionalization) .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

- NMR : H and C NMR are essential for confirming methoxy groups (δ 3.7–3.9 ppm), amide protons (δ 6.5–8.0 ppm), and ester carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., molecular ion peak at m/z corresponding to C₂₂H₂₃NO₈) .

- X-ray crystallography : If crystalline, this method resolves the 3D conformation of the benzoxepine ring and amide linkage .

Q. What methodologies are recommended for assessing the compound’s stability under laboratory conditions?

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation products via HPLC .

- Kinetic analysis : Monitor hydrolysis of the ester group under acidic/basic conditions using pH-stat titrations .

- Storage recommendations : Store in inert atmospheres (argon) at –20°C to prevent oxidation of methoxy groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Standardize cell-based assays (e.g., use identical cell lines like HeLa or HEK293) and confirm results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

- Impurity profiles : Compare HPLC purity (>98%) and quantify trace byproducts (e.g., hydrolyzed esters) that may interfere with activity .

- Solvent effects : Test activity in multiple solvents (DMSO, ethanol) to rule out solvent-specific artifacts .

Q. What computational tools are effective for predicting the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate electron density maps to predict sites for electrophilic/nucleophilic attack (e.g., amide carbonyl vs. ester groups) .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or GPCRs) .

- MD simulations : Analyze conformational flexibility of the benzoxepine ring in aqueous vs. lipid environments .

Q. How can regioselectivity challenges in functionalizing the benzoxepine ring be addressed?

- Directing groups : Introduce temporary protecting groups (e.g., Boc on the amide nitrogen) to steer electrophilic substitution to the 4-position .

- Catalytic strategies : Use Pd-catalyzed C–H activation for selective arylation or methylation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at sterically accessible sites .

Q. What experimental designs are critical for studying environmental fate and ecotoxicology?

- Biodegradation assays : Use OECD 301B guidelines to assess microbial degradation in soil/water matrices .

- Trophic transfer studies : Track C-labeled compound accumulation in model ecosystems (e.g., Daphnia magna → zebrafish) .

- QSAR modeling : Corporate logP (predicted ~2.5) and BCF (bioconcentration factor) to estimate ecological risks .

Methodological Guidelines

Q. Data Validation

- Cross-validate NMR assignments with DEPT-135 and 2D experiments (COSY, HSQC) .

- Replicate synthesis and bioassays in triplicate, reporting mean ± SEM .

Q. Ethical Reporting

- Disclose all synthetic byproducts and assay limitations (e.g., cytotoxicity thresholds) .

- Adhere to FAIR data principles for public deposition of spectral data and crystallographic coordinates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.